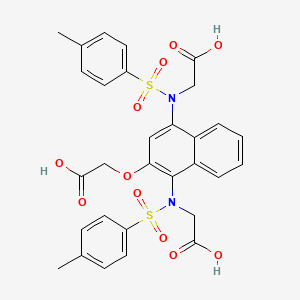
2'-Deoxyadenosine-5'-triphosphate-15N5 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is a nucleotide analog where the adenine base is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. It serves as a substrate for DNA polymerases, making it essential for various biochemical and molecular biology applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the adenine base. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the adenine molecule. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling. The final product is then formulated as a dilithium salt to enhance its stability and solubility .
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or hydrogen, typically reducing the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce adenine derivatives with additional oxygen atoms, while reduction reactions may yield more reduced forms of the nucleotide .
科学的研究の応用
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and DNA synthesis.
Biology: Essential for experiments involving DNA replication and repair, as well as studies on the mechanisms of DNA polymerases.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.
作用機序
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves its incorporation into DNA by DNA polymerases. The nitrogen-15 labeling allows researchers to track the nucleotide’s incorporation and study the dynamics of DNA synthesis. The compound interacts with the active site of DNA polymerases, facilitating the addition of the nucleotide to the growing DNA strand .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled version of the compound, commonly used in DNA synthesis studies.
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5:
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and metabolic studies. This labeling allows for precise tracking of nucleotide incorporation and metabolism, making it a valuable tool in various research applications .
特性
分子式 |
C10H14Li2N5O12P3 |
|---|---|
分子量 |
508.1 g/mol |
IUPAC名 |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChIキー |
DZFNPQTVLDNJGV-QQEIQXRYSA-L |
異性体SMILES |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)





